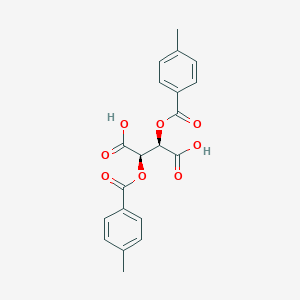

(+)-Di-p-toluoyl-D-tartaric Acid

描述

Structure

3D Structure

属性

IUPAC Name |

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIBUZBMZCBCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909134 | |

| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039646-91-7, 32634-66-5, 104695-67-2 | |

| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1039646-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2,3-bis((4-methylbenzoyl)oxy)-, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032634665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Mechanism of Chiral Recognition by (+)-Di-p-toluoyl-D-tartaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a widely utilized chiral resolving agent in the pharmaceutical and fine chemical industries. Its efficacy lies in its ability to selectively interact with one enantiomer of a racemic mixture, leading to the formation of diastereomeric salts with differing physical properties. This in-depth technical guide elucidates the core mechanism of chiral recognition by DPTTA, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying principles.

The Core Mechanism: Diastereomeric Salt Formation and Fractional Crystallization

The primary mechanism of chiral recognition by (+)-DPTTA involves the formation of diastereomeric salts with racemic compounds, particularly amines. As a chiral diacid, DPTTA can engage in acid-base reactions with a racemic amine, resulting in the formation of two diastereomeric salts: [(+)-DPTTA]·[(R)-Amine] and [(+)-DPTTA]·[(S)-Amine].

These diastereomers, unlike the original enantiomers, are not mirror images of each other and therefore exhibit different physicochemical properties, most notably solubility in a given solvent. This difference in solubility is the cornerstone of the resolution process. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be selectively precipitated from the solution, while the other remains dissolved. Subsequent separation of the crystallized salt and liberation of the amine from both the solid and the mother liquor yields the separated enantiomers.

The efficiency of this separation is dictated by the degree of difference in the solubility of the two diastereomeric salts. This, in turn, is governed by the specific intermolecular interactions within the crystal lattice of each diastereomer.

Key Intermolecular Interactions Driving Chiral Recognition

The chiral recognition process is a result of a complex interplay of non-covalent interactions between the chiral resolving agent and the enantiomers of the racemic compound. The key interactions include:

-

Hydrogen Bonding: The carboxylic acid groups of DPTTA are potent hydrogen bond donors, while the hydroxyl groups can act as both donors and acceptors. In the presence of a chiral amine, proton transfer often occurs, leading to the formation of an ammonium (B1175870) cation and a carboxylate anion. This facilitates strong charge-assisted hydrogen bonds, which are crucial for the stability of the diastereomeric salt crystal lattice. The specific geometry and network of these hydrogen bonds differ between the two diastereomers, contributing significantly to their differential stability and solubility.

-

π-π Stacking: The p-toluoyl groups in DPTTA provide aromatic rings capable of engaging in π-π stacking interactions with aromatic moieties present in the chiral amine. The spatial arrangement of these stacking interactions is highly sensitive to the stereochemistry of the amine, leading to more favorable packing in one diastereomer over the other.

-

Steric Hindrance: The bulky p-toluoyl groups also play a critical role in creating a specific chiral environment. The steric fit between DPTTA and each enantiomer of the amine can be significantly different, influencing the overall stability of the resulting diastereomeric salt.

The combination of these interactions leads to a more thermodynamically stable crystal lattice for one of the diastereomeric salts, resulting in its lower solubility and preferential crystallization.

Quantitative Data on Chiral Resolution with (+)-DPTTA

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes representative data from the literature on the resolution of various racemic amines using (+)-DPTTA.

| Racemic Amine | Solvent | Molar Ratio (Amine:DPTTA) | Yield (%) | Enantiomeric Excess (e.e., %) of Precipitated Diastereomer | Reference |

| Albuterol | Methanol/Ethyl Acetate | 1:1 | 38 | 99.5 (R-enantiomer) | |

| 4-cyano-1-aminoindane | Methanol | 1:1 | - | up to 96 | [1] |

| DL-Leucine | - | - | - | 91.20 (D-enantiomer) | [2] |

Note: The yield and e.e. are highly dependent on the specific experimental conditions, including the solvent, temperature, and crystallization time.

Experimental Protocols

General Protocol for Chiral Resolution of a Racemic Amine by Crystallization

This protocol provides a general framework for the resolution of a racemic amine using (+)-DPTTA. Optimization of solvent, temperature, and stoichiometry is crucial for achieving high yield and enantiomeric purity.

Materials:

-

Racemic amine

-

This compound (DPTTA)

-

Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures with water)

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable solvent, with gentle heating if necessary. In a separate flask, dissolve (+)-DPTTA (0.5-1.0 equivalent) in the same solvent, also with gentle heating.

-

Salt Formation: Slowly add the DPTTA solution to the amine solution with constant stirring. The formation of a precipitate (the diastereomeric salt) may be observed.

-

Crystallization: If a precipitate forms immediately, heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath may be beneficial. If no precipitate forms, the solution can be concentrated or a less polar co-solvent can be added to induce crystallization.

-

Isolation of the Less Soluble Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

-

Liberation of the Enantiomer from the Crystallized Salt: Dissolve the collected crystals in water and add a base (e.g., NaOH or NaHCO3 solution) to deprotonate the amine. Extract the free amine into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

-

Liberation of the Enantiomer from the Mother Liquor: The mother liquor contains the more soluble diastereomeric salt. To isolate the other enantiomer, evaporate the solvent from the mother liquor, dissolve the residue in water, and follow the same basification and extraction procedure as in step 5.

-

Determination of Enantiomeric Excess: The enantiomeric excess of the resolved amines should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

Experimental Workflow for Chiral Resolution

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol for Single-Crystal X-ray Diffraction Analysis

Obtaining high-quality single crystals of the diastereomeric salts is essential for elucidating the precise three-dimensional structure and understanding the chiral recognition mechanism at a molecular level.

Procedure:

-

Crystal Growth:

-

Slow Evaporation: Dissolve the purified diastereomeric salt in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the diastereomeric salt in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the salt is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution of the diastereomeric salt at an elevated temperature. Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4°C), to induce crystallization.

-

-

Crystal Mounting and Data Collection:

-

Carefully select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

-

Mount the crystal on a goniometer head using a cryoprotectant if necessary.

-

Collect the diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain the unit cell parameters and integrated reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

-

Logical Relationship in Chiral Recognition

References

The Genesis and Evolution of a Stereochemical Workhorse: (+)-Di-p-toluoyl-D-tartaric Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of stereochemistry and chiral separation, few reagents have proven as indispensable as (+)-Di-p-toluoyl-D-tartaric acid (DPTTA). This C2-symmetric chiral dicarboxylic acid has become a cornerstone of classical resolution, enabling the separation of racemic mixtures into their constituent enantiomers, a critical step in the development of single-enantiomer pharmaceuticals. This technical guide delves into the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and application, and its pivotal role in drug development.

Historical Context: From Pasteur's Foundational Discovery to Specialized Resolving Agents

The journey of this compound is intrinsically linked to the birth of stereochemistry. The foundational breakthrough in understanding and separating enantiomers came from the meticulous work of Louis Pasteur. In 1848, he achieved the first chiral resolution by manually separating the enantiomeric crystals of sodium ammonium (B1175870) tartrate.[1] This seminal work provided the first tangible evidence of molecular chirality. Building on this, Pasteur developed the first chemical resolution method in 1853 by employing an optically active base, cinchotoxine, to form diastereomeric salts with racemic tartaric acid, which could then be separated by fractional crystallization due to their different solubilities.[1][2]

The principle established by Pasteur—converting a mixture of enantiomers into a mixture of diastereomers with distinct physical properties—remains the bedrock of classical chiral resolution.[2] In the decades that followed, chemists sought to expand the arsenal (B13267) of chiral resolving agents beyond naturally occurring alkaloids and acids. The modification of readily available chiral molecules, such as tartaric acid, proved to be a fruitful endeavor. By derivatizing the hydroxyl groups of tartaric acid, its properties could be tailored to enhance its ability to form well-defined, crystalline diastereomeric salts with a broader range of racemic compounds, particularly amines.

While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its development was a logical progression from the use of tartaric acid and its other derivatives, like dibenzoyl-D-tartaric acid. The introduction of the p-toluoyl groups enhances the rigidity and steric bulk of the molecule, which can lead to more effective chiral recognition and the formation of more easily separable diastereomeric crystals. Today, this compound is one of the most widely used resolving agents in both academic research and industrial pharmaceutical manufacturing.

Physicochemical Properties of this compound

The efficacy of this compound as a chiral resolving agent is a direct consequence of its well-defined chemical and physical properties.

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₈ |

| Molecular Weight | 386.35 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 169-171 °C |

| Specific Rotation ([α]²⁰/D, c=1 in EtOH) | +136° |

| Solubility | Sparingly soluble in ethanol (B145695) and methanol (B129727) |

| CAS Number | 32634-68-7 |

The Principle of Chiral Resolution using this compound

The fundamental principle behind the use of this compound in chiral resolution is the formation of diastereomeric salts with a racemic base.[1] Since the resolving agent is enantiomerically pure (D-configuration), its reaction with a racemic mixture of a base ((+)- and (-)-amine) results in two diastereomers: [(+)-amine-(+)-DPTTA] and [(-)-amine-(+)-DPTTA]. These diastereomers are not mirror images and therefore exhibit different physicochemical properties, most importantly, different solubilities in a given solvent system. This disparity in solubility allows for the separation of the diastereomers through fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Once the diastereomeric salts are separated, the enantiomerically pure amine can be recovered by treatment with a base to neutralize the tartaric acid derivative.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and a general procedure for its use in the resolution of a racemic amine.

Synthesis of this compound

This protocol is based on the acylation of D-tartaric acid with p-toluoyl chloride.

Materials and Reagents:

-

D-tartaric acid

-

p-toluoyl chloride

-

Pyridine (B92270) (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend D-tartaric acid (1 equivalent) in anhydrous toluene.

-

Add anhydrous pyridine (2.2 equivalents) to the suspension and cool the mixture to 0 °C in an ice bath.

-

Slowly add p-toluoyl chloride (2.2 equivalents) dropwise from the dropping funnel to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 3-4 hours.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing 1 M hydrochloric acid and ice.

-

Separate the organic layer, and wash it sequentially with 1 M hydrochloric acid and deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain pure this compound as a white crystalline solid.

Chiral Resolution of a Racemic Amine: A General Protocol

This protocol outlines a general procedure for the resolution of a racemic primary or secondary amine. The choice of solvent and the stoichiometry may need to be optimized for specific substrates.

Materials and Reagents:

-

Racemic amine

-

This compound

-

Methanol (or another suitable solvent)

-

Sodium hydroxide (B78521) solution (1 M)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1 equivalent) in a minimal amount of warm methanol in an Erlenmeyer flask.

-

In a separate flask, dissolve this compound (0.5 equivalents) in warm methanol.

-

Slowly add the DPTTA solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by scratching the inside of the flask or by seeding with a small crystal of the product.

-

Further cool the mixture in an ice bath to maximize precipitation.

-

-

Isolation of the Less Soluble Diastereomer:

-

Collect the crystalline precipitate by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the dried diastereomeric salt in water.

-

Add 1 M sodium hydroxide solution dropwise with stirring until the salt dissolves and the solution becomes basic (pH > 10).

-

Extract the liberated free amine with diethyl ether (or another suitable organic solvent) multiple times.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

-

Analysis:

-

Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC or by measuring its specific rotation.

-

Applications in Drug Development

The ability to resolve racemic mixtures is of paramount importance in the pharmaceutical industry, as the two enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. This compound has been instrumental in the synthesis of numerous enantiomerically pure active pharmaceutical ingredients (APIs).

Notable examples include:

-

Albuterol (Salbutamol): This widely used bronchodilator is a racemic mixture. The (R)-(-)-enantiomer (levalbuterol) is responsible for the therapeutic effect, while the (S)-(+)-enantiomer is associated with adverse effects. This compound has been successfully employed to resolve racemic albuterol, allowing for the isolation of the therapeutically active (R)-enantiomer.[3]

-

Rivastigmine: Used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases, the (S)-enantiomer is the active form. This compound has been utilized in the resolution of a key chiral amine intermediate in the synthesis of (S)-rivastigmine.[3]

-

Apremilast: An inhibitor of phosphodiesterase 4 (PDE4) used to treat certain types of psoriasis and psoriatic arthritis. The synthesis of the enantiomerically pure drug involves the resolution of a key amine intermediate, for which derivatives of tartaric acid, including di-p-toluoyl-tartaric acid, have been shown to be particularly effective.

Conclusion

From its conceptual origins in the groundbreaking work of Louis Pasteur, the field of chiral resolution has evolved to provide chemists with a powerful toolkit for the separation of enantiomers. This compound stands out as a highly effective and versatile chiral resolving agent, a testament to the power of rational molecular design based on fundamental stereochemical principles. Its widespread application in the synthesis of single-enantiomer drugs underscores its critical importance in modern medicine and drug development. The detailed understanding of its properties and the refinement of experimental protocols involving its use continue to be of great interest to researchers and scientists in both academia and industry.

References

A Technical Guide to Chiral Resolution Using (+)-Di-p-toluoyl-D-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical and fine chemical industries, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step in the development of stereochemically pure compounds. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of single-enantiomer drugs is often a regulatory requirement and a scientific necessity. (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) has emerged as a highly effective and versatile chiral resolving agent, particularly for racemic amines.[1][2]

This technical guide provides an in-depth overview of the core properties of (+)-DPTTA that make it a powerful tool for chiral resolution. It details its physical and chemical characteristics, the mechanism of chiral recognition, and provides experimental protocols for its application.

Core Properties of this compound

The efficacy of (+)-DPTTA as a resolving agent is rooted in its specific physicochemical properties. A summary of these key properties is presented in the tables below.

Physical and Chemical Data

| Property | Value | References |

| Molecular Formula | C₂₀H₁₈O₈ (anhydrous) / C₂₀H₁₈O₈·H₂O (monohydrate) | [2] |

| Molecular Weight | 386.35 g/mol (anhydrous) / 404.37 g/mol (monohydrate) | [2] |

| Appearance | White to off-white or light yellow crystalline powder | [2] |

| Melting Point | 163-171 °C | [3] |

| Optical Rotation | [α]²⁰/D +142° (c = 1 in methanol) | |

| pKa | ~1.46 (Predicted) | [4] |

Solubility Data

The solubility of (+)-DPTTA and its diastereomeric salts is a critical factor in the success of a chiral resolution. The choice of solvent can significantly influence the difference in solubility between the two diastereomeric salts, which is the basis for their separation by fractional crystallization.

| Solvent | Solubility | References |

| Water | 112.55 mg/L at 25°C | [3] |

| Methanol | Soluble | [4] |

| Ethanol | Sparingly soluble | [3][4] |

| DMSO | Slightly soluble (100 mg/mL with ultrasound) | [3][5] |

| Non-polar solvents | Limited solubility | [4] |

Mechanism of Chiral Recognition and Resolution

The primary mechanism by which (+)-DPTTA resolves racemic mixtures, particularly amines, is through the formation of diastereomeric salts.[1][6] Since the resolving agent, (+)-DPTTA, is enantiomerically pure (D-configuration), its reaction with a racemic mixture of a base (containing both R and S enantiomers) results in the formation of two diastereomers: [(+)-DPTTA]•[(R)-Base] and [(+)-DPTTA]•[(S)-Base].

Diastereomers, unlike enantiomers, have different physical properties, including solubility, melting point, and crystal structure.[6] This difference in solubility is the cornerstone of the resolution process. In a carefully selected solvent system, one of the diastereomeric salts will be significantly less soluble than the other and will preferentially crystallize out of the solution.

The chiral recognition is driven by a combination of intermolecular interactions between the chiral resolving agent and the enantiomers of the racemic compound. These interactions can include:

-

Ionic Bonding: The acidic carboxyl groups of (+)-DPTTA form ionic bonds with the basic amine group of the compound to be resolved.

-

Hydrogen Bonding: The hydroxyl and carbonyl groups on the tartaric acid backbone can form hydrogen bonds with suitable functional groups on the amine.

-

π-π Stacking: The aromatic toluoyl groups can engage in π-π stacking interactions with aromatic rings present in the target molecule.

-

Steric Hindrance: The bulky toluoyl groups create a specific chiral environment that leads to different steric interactions with the two enantiomers, influencing the stability and crystal packing of the resulting diastereomeric salts.

The culmination of these interactions results in a more stable, less soluble crystal lattice for one diastereomer, allowing for its selective isolation.

Experimental Protocols

The following section provides a detailed methodology for the chiral resolution of a racemic amine using (+)-DPTTA, based on the successful resolution of Albuterol.[7] This protocol can be adapted for other racemic amines with appropriate optimization of solvent, temperature, and stoichiometry.

General Protocol for Chiral Resolution of a Racemic Amine

1. Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture).

-

In a separate flask, dissolve this compound (0.5 to 1.0 equivalents) in the same solvent, gently heating if necessary to achieve complete dissolution.

-

Slowly add the (+)-DPTTA solution to the solution of the racemic amine with constant stirring.

-

The formation of the diastereomeric salts may be spontaneous, often observed as a precipitate. If no precipitate forms, the solution can be concentrated or cooled to induce crystallization.

2. Fractional Crystallization:

-

The mixture containing the diastereomeric salts is then subjected to fractional crystallization. This may involve:

-

Heating the mixture to obtain a clear solution, followed by slow cooling to room temperature, and then further cooling in an ice bath or refrigerator.[8]

-

Leaving the solution at room temperature for an extended period to allow for slow crystallization.

-

-

The goal is to selectively crystallize the less soluble diastereomeric salt. The choice of solvent and the cooling rate are critical parameters to control the selectivity of the crystallization.

3. Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum. The optical purity of the crystallized diastereomer can be checked at this stage by measuring its specific rotation or by chiral HPLC analysis of a small, deprotected sample.

-

If the desired level of diastereomeric excess is not achieved, the salt can be recrystallized from a fresh portion of the solvent.

4. Recovery of the Enantiomerically Pure Amine:

-

Dissolve the isolated diastereomeric salt in water or an appropriate aqueous solvent.

-

Add a base (e.g., sodium hydroxide, potassium carbonate) to neutralize the tartaric acid and liberate the free amine.

-

Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Wash the organic extract with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).

-

Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

-

The chiral resolving agent, (+)-DPTTA, can often be recovered from the aqueous layer by acidification and extraction, allowing for its recycling.[9]

5. Determination of Enantiomeric Purity:

-

The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).[10][11]

Visualizations

Chiral Resolution Workflow

References

- 1. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,3-Di-O-para-toluoyl-D-tartaric acid | 32634-68-7 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of Novel Dopamine D2 Receptor Ligands

Disclaimer: The premise that (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a dopamine (B1211576) D2 receptor ligand is not well-supported by broad scientific literature. While a single chemical vendor makes this claim, the established and primary use of DPTTA in chemistry is as a chiral resolving agent for the separation of enantiomers, particularly amines[1][2]. The process of chiral resolution is crucial in pharmacology, as different enantiomers of a drug can have significantly different activities at receptors like the dopamine D2 receptor[3][4]. This guide, therefore, outlines the standard methodologies and theoretical framework for characterizing a novel hypothetical compound, designated herein as HL-1 (Hypothetical Ligand 1) , as a dopamine D2 receptor ligand.

Introduction to Dopamine D2 Receptor (D2R) Ligand Assessment

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical target in the treatment of numerous neurological and psychiatric disorders, including schizophrenia and Parkinson's disease[3][5]. D2-like receptors, which include D2, D3, and D4 subtypes, couple primarily to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[6]. Characterizing a new chemical entity for its D2R activity involves a multi-step process to determine its binding affinity, functional efficacy (i.e., whether it is an agonist, antagonist, or allosteric modulator), and selectivity over other receptor subtypes.

Quantitative Data for Hypothetical Ligand 1 (HL-1)

The following tables represent typical data generated during the characterization of a novel D2R ligand.

Table 1: Radioligand Binding Affinity of HL-1 at Dopamine Receptor Subtypes

This table summarizes the binding affinity (Ki) of HL-1 for human dopamine D2, D3, and D4 receptors. Lower Ki values indicate higher binding affinity.

| Compound | D2R (Ki, nM) | D3R (Ki, nM) | D4R (Ki, nM) | D2R/D3R Selectivity |

| HL-1 | 15.2 | 250.6 | 480.1 | 16.5-fold |

| Dopamine | 25.0 | 18.5 | 45.3 | 0.74-fold |

| Haloperidol | 1.2 | 0.7 | 5.0 | 0.58-fold |

Data are hypothetical examples.

Table 2: In Vitro Functional Activity of HL-1 at the D2 Receptor

This table shows the functional response elicited by HL-1 in a cell-based assay measuring cAMP levels. EC50 represents the concentration for 50% of maximal response (for agonists), while IC50 is the concentration for 50% inhibition (for antagonists).

| Compound | Assay Type | Parameter | Value (nM) |

| HL-1 | cAMP Inhibition | IC50 | 35.8 |

| Quinpirole (Agonist) | cAMP Inhibition | EC50 | 5.4 |

Data are hypothetical examples, suggesting HL-1 acts as an antagonist.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are standard protocols for determining the binding and functional activity of a novel D2R ligand.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound (HL-1) for the dopamine D2 receptor.

Materials:

-

Cell Membranes: Membranes from HEK293 cells stably expressing the human dopamine D2L receptor[5].

-

Radioligand: [³H]-Methylspiperone or [³H]-Spiperone, a high-affinity D2R antagonist.

-

Non-specific Agent: (+)-Butaclamol or unlabeled Haloperidol (at high concentration, e.g., 10 µM) to determine non-specific binding[5].

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Test Compound (HL-1): Serially diluted in assay buffer.

Procedure:

-

Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration that provides optimal signal (e.g., 10-20 µg protein per well)[5].

-

Reaction Setup: In a 96-well plate, combine:

-

Assay buffer.

-

A single, fixed concentration of [³H]-Methylspiperone (typically at or below its Kd value, e.g., 0.2 nM)[5].

-

Varying concentrations of the test compound (HL-1).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add 10 µM (+)-Butaclamol.

-

Add the membrane preparation to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium[5].

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of HL-1.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[5].

-

cAMP Functional Assay

Objective: To determine if HL-1 acts as an agonist or antagonist at the D2 receptor by measuring its effect on cAMP production.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.

-

Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

Reference Agonist: Quinpirole.

-

cAMP Detection Kit: A kit based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Procedure:

-

Cell Plating: Seed the D2R-expressing cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

Compound Addition (Antagonist Mode):

-

Add varying concentrations of the test compound (HL-1) to the cells.

-

Incubate for 15-30 minutes.

-

Add a fixed concentration of the reference agonist Quinpirole (typically its EC80 concentration).

-

-

Compound Addition (Agonist Mode):

-

Add varying concentrations of the test compound (HL-1) to the cells.

-

-

Stimulation: Add a fixed concentration of Forskolin to all wells to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

-

Data Analysis:

-

For Antagonist Mode: Plot the cAMP levels against the log concentration of HL-1. Fit the data to a dose-response inhibition curve to determine the IC50 value.

-

For Agonist Mode: Plot the cAMP levels against the log concentration of HL-1. If HL-1 is an agonist, it will decrease the forskolin-stimulated cAMP levels. Fit the data to a dose-response curve to determine the EC50 value and maximal effect (Emax).

-

Visualizations: Workflows and Signaling Pathways

Diagram 1: Radioligand Binding Assay Workflow

Caption: Workflow for a D2R radioligand competition binding assay.

Diagram 2: Canonical D2 Receptor Signaling Pathway

Caption: D2 receptor activation of the inhibitory Gi/o signaling cascade.

Diagram 3: Ligand Characterization Logic Flow

Caption: Decision workflow for characterizing a novel D2 receptor ligand.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]

- 3. Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Physical and chemical properties of (+)-Di-p-toluoyl-D-tartaric acid monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of (+)-Di-p-toluoyl-D-tartaric acid monohydrate, a pivotal chiral resolving agent in the pharmaceutical industry.[1][2] This document details its characteristics, experimental protocols for property determination, and its fundamental role in the separation of enantiomers.

Core Physical and Chemical Properties

This compound monohydrate is a white to off-white powder.[1][3] Its primary utility lies in its ability to separate racemic mixtures by forming diastereomeric salts with different physical properties, such as solubility.[4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound monohydrate.

| Identifier | Value |

| CAS Number | 71607-31-3[1] |

| Molecular Formula | C₂₀H₁₈O₈·H₂O[1] |

| Molecular Weight | 404.37 g/mol [1][5] |

| Purity | ≥ 97.5% (HPLC)[3] |

| Physical Property | Value | Conditions |

| Melting Point | 160-166 °C[1] | |

| 163-165 °C[6][7] | (lit.) | |

| 169-171 °C | (Anhydrous form)[8] | |

| Optical Rotation | +138 ± 2º[1] | (c=1% in EtOH, at 20°C) |

| +138° to +146°[3] | (c=1 in Methanol, at 20°C, 589 nm) | |

| +142º[5][6] | (c=1 in MeOH) | |

| Water Content | 4.5 – 5.5 % | (By Karl Fischer)[9][10] |

| Solubility | Observation |

| Water | Soluble[11] |

| Methanol | Clear solution in 20% Methanol[9][10] |

| Ethanol | Soluble[11] |

| Acetone | Soluble[11] |

| DMSO | Slightly soluble[6] |

Mechanism of Chiral Resolution

The primary application of this compound monohydrate is in the separation of enantiomers, a critical process in drug development where often only one enantiomer of a chiral drug is therapeutically active.[2] The mechanism relies on the formation of diastereomeric salts.[4]

When a racemic mixture of a base (a mixture of R and S enantiomers) is reacted with the chiral resolving agent, this compound (D-acid), two diastereomeric salts are formed: [(R-base)-(D-acid)] and [(S-base)-(D-acid)].[4] Because diastereomers are not mirror images of each other, they possess different physicochemical properties, most notably different solubilities in a given solvent.[4] This solubility difference allows for the separation of the diastereomers through fractional crystallization.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (32634-68-7) at Nordmann - nordmann.global [nordmann.global]

- 3. Di-p-toluoyl-D-tartaric acid monohydrate, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 4. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]

- 5. ジ-p-トルオイル-D-酒石酸 一水和物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. DI-P-TOLUOYL-D-TARTARIC ACID MONOHYDRATE CAS#: 71607-31-3 [m.chemicalbook.com]

- 7. DI-P-TOLUOYL-D-TARTARIC ACID MONOHYDRATE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Di-p-toluoyl-D-tartaric acid | CAS#:32634-68-7 | Chemsrc [chemsrc.com]

- 9. zephyrsynthesis.com [zephyrsynthesis.com]

- 10. Buy Di-P-Toluoyl D-Tartaric Acid Monohydrate at Affordable Price - Product Name [zephyrsynthesispvtltd.com]

- 11. Di-p-toluoyl-D-tartaric acid monohydrate, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling and Application of (+)-Di-p-toluoyl-D-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

(+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a pivotal chiral resolving agent, indispensable in the pharmaceutical industry for the synthesis of enantiomerically pure compounds crucial for drug development.[1] Its efficacy in separating enantiomers and its role as a chiral auxiliary in asymmetric synthesis underscore its importance in modern chemistry.[2] This guide provides an in-depth overview of the safety protocols, handling procedures, and a detailed experimental methodology for its application in chiral resolution.

Safety and Handling Precautions

While not classified as a hazardous substance, adherence to good laboratory practices is essential when handling this compound to minimize any potential risks.

Hazard Identification and Classification

-

GHS Classification: This chemical does not meet the criteria for GHS hazard classification in a majority of reports.[3][4] However, some notifications to the ECHA C&L Inventory indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) in some cases.[3][4] The monohydrate form has been associated with causing serious eye irritation and may cause an allergic skin reaction.

-

Toxicological Data: Comprehensive toxicological properties have not been fully investigated.[5] No specific LD50 oral toxicity data is available.[5] It is not reported as a carcinogen by IARC, NTP, ACGH, or OSHA.[5]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in the table below.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or glasses with side shields. | To prevent eye contact which may cause irritation.[1][6] |

| Hand Protection | Impervious gloves (e.g., Natural rubber, Nitrile rubber). | To prevent skin contact.[1][6] |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | To minimize skin exposure.[7] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. A NIOSH-approved respirator may be necessary for large-scale operations or if dust is generated. | To avoid inhalation of dust particles.[6][7] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of this compound.

| Aspect | Precaution |

| General Handling | Handle in a well-ventilated area or in a chemical fume hood.[7][8] Avoid generating dust.[1] Do not eat, drink, or smoke when handling.[1][6] Wash hands thoroughly after handling.[8] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[1][9] Keep away from incompatible materials such as strong oxidizing agents.[10] |

| Spill Management | For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For major spills, evacuate the area and use appropriate PPE, including respiratory protection.[1] Prevent the spill from entering drains or waterways.[1][7] |

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This compound is widely used for the separation of racemic mixtures through the formation of diastereomeric salts. One of the diastereomers will typically have lower solubility, allowing for its separation by crystallization. The following is a generalized, detailed methodology for a typical chiral resolution experiment.

Materials

-

Racemic mixture of the compound to be resolved

-

This compound

-

An appropriate solvent (e.g., methanol, ethanol, acetonitrile, isopropanol)[8][10][11]

-

Base (for liberation of the free amine, if applicable)

-

Acid (for liberation of the resolved compound from the tartrate salt)

-

Filter paper and funnel

-

Crystallization dish or flask

-

Stirring apparatus

-

Vacuum filtration setup

Procedure

-

Dissolution: Dissolve the racemic mixture in a suitable solvent with gentle heating and stirring until a clear solution is obtained. The choice of solvent is critical and may require some optimization.

-

Addition of Resolving Agent: In a separate flask, dissolve an equimolar or half-molar equivalent of this compound in the same solvent, also with gentle heating.

-

Salt Formation and Crystallization: Slowly add the solution of the resolving agent to the solution of the racemic mixture. The formation of a precipitate (the diastereomeric salt) may occur immediately or upon cooling. Stir the mixture for a period to allow for complete salt formation and crystallization. The cooling rate can influence the crystal size and purity.

-

Isolation of the Diastereomeric Salt: Isolate the crystallized diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any impurities.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a mixture of an aqueous solution of a base (e.g., sodium hydroxide, sodium bicarbonate) and an organic solvent (e.g., dichloromethane, ethyl acetate). The base will neutralize the tartaric acid, liberating the free enantiomer into the organic layer.

-

Extraction and Purification: Separate the organic layer, and wash it with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure to obtain the desired enantiomer.

-

Determination of Enantiomeric Purity: The enantiomeric purity of the resolved product can be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

Workflow for Chiral Resolution

The following diagram illustrates the logical workflow of a typical chiral resolution experiment using this compound.

Caption: Workflow for Chiral Resolution using (+)-DPTTA.

Conclusion

This compound is a cornerstone of modern asymmetric synthesis. A thorough understanding of its safety and handling requirements, coupled with a well-defined experimental protocol, is paramount for its effective and safe utilization in research and development. By adhering to the guidelines outlined in this document, researchers can confidently and safely leverage the powerful resolving capabilities of this essential chemical.

References

- 1. This compound (32634-68-7) at Nordmann - nordmann.global [nordmann.global]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Di-p-Toluoyl-D-tartaric acid monohydrate [oakwoodchemical.com]

- 8. CA1280431C - Methode of resolving cis 3-amino-4-[2-(2-furyl)vinyl]- 1-methoxycarbonylmethyl-azetidin-2-one and di-p-toluoyl-tartaric acid salts thereof - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]

- 11. US20190185418A1 - Method for resolution of citalopram intermediate 5-cyano diol - Google Patents [patents.google.com]

Solubility Profile of (+)-Di-p-toluoyl-D-tartaric Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA), a crucial chiral resolving agent in the pharmaceutical industry. Understanding its solubility in various organic solvents is paramount for optimizing processes such as chiral resolution, crystallization, and purification. This document compiles available solubility data, offers estimated solubility in common solvents based on structurally similar compounds, and provides detailed experimental protocols for accurate solubility determination.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, based on qualitative descriptors and data from structurally analogous compounds, such as (+)-Dibenzoyl-D-tartaric acid, a general solubility profile can be estimated. The following tables summarize the available and estimated solubility of D-DTTA.

Table 1: Known and Estimated Qualitative Solubility of this compound

| Solvent | Solubility Descriptor |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

| Ethanol | Sparingly to Slightly Soluble |

| Water | Very Slightly Soluble |

Table 2: Quantitative and Estimated Solubility of this compound at 25°C

| Solvent | Estimated Solubility ( g/100 mL) | Basis for Estimation |

| Methanol | 1 - 5 | Qualitative data for D-DTTA and analog compounds. |

| Ethanol | 0.5 - 2 | Qualitative data for D-DTTA and analog compounds. |

| Acetone | 5 - 10 | High solubility of similar organic acids. |

| Ethyl Acetate | 1 - 5 | Polarity considerations and data for similar esters. |

| Dichloromethane | < 0.5 | Low polarity of the solvent. |

| Water | 0.0113[1][2] | Experimental Data.[1][2] |

Disclaimer: The solubility values in Table 2, with the exception of water, are estimations based on the solubility of structurally related compounds and general solubility principles. For precise process design, experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data for this compound, the following experimental protocols are recommended.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Mass Determination: After complete evaporation of the solvent, weigh the container with the dried solute. The mass of the dissolved this compound can then be determined.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/100 mL).

Caption: Workflow for Gravimetric Solubility Determination.

High-Performance Liquid Chromatography (HPLC) Method

An HPLC-based method can be employed for a more sensitive and accurate determination of solubility, especially for compounds with low solubility.

Methodology:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of D-DTTA in the desired solvent as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Dilution: Withdraw a filtered aliquot of the supernatant. Dilute this sample with the mobile phase to a concentration that falls within the linear range of the standard curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a low pH to ensure the acidic form of the analyte) and an organic modifier like acetonitrile (B52724) or methanol.

-

Detection: UV detection at a wavelength where D-DTTA shows maximum absorbance (e.g., around 230-260 nm).

-

-

Quantification: Determine the concentration of D-DTTA in the diluted sample from the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Caption: Workflow for HPLC-Based Solubility Determination.

Logical Solvent Selection for Crystallization

The selection of an appropriate solvent system is critical for the successful chiral resolution of racemic mixtures using this compound. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts formed.

Caption: Logical Flow for Solvent Selection in Chiral Resolution.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative that the estimated data presented here is confirmed through rigorous experimental determination using the outlined protocols.

References

An In-depth Technical Guide on the Initial Investigation of (+)-Di-p-toluoyl-D-tartaric acid for Novel Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a well-established chiral resolving agent, widely utilized in the pharmaceutical industry for the separation of enantiomers. Its rigid, chiral structure allows for the formation of diastereomeric salts with racemic compounds, which can then be separated based on their differential solubility. Beyond this primary application, emerging research suggests potential novel applications for DPTTA and its derivatives in areas such as antimicrobial agent development and materials science. This technical guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols for its use in chiral resolution, and an initial investigation into its potential for novel applications.

Core Applications of this compound

The principal application of this compound lies in its role as a chiral resolving agent . Chirality is a critical aspect of drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. DPTTA is instrumental in the separation of racemic mixtures, ensuring the isolation of the desired, therapeutically active enantiomer.[1][2][3]

Beyond chiral resolution, DPTTA also serves as a chiral auxiliary in asymmetric synthesis.[3] In this role, it is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one enantiomer.

Furthermore, DPTTA is utilized as a chiral selector in High-Performance Liquid Chromatography (HPLC) for the analytical separation of enantiomers.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and optimizing experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₈ | [1] |

| Molecular Weight | 386.35 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 169-171 °C | [1] |

| Optical Rotation [α]²⁰_D | +136° (c=1, EtOH) | [1] |

| Solubility | Sparingly soluble in ethanol (B145695) and methanol | [1] |

Experimental Protocols

Chiral Resolution of a Racemic Amine via Diastereomeric Salt Crystallization

This protocol provides a general yet detailed procedure for the resolution of a racemic amine using this compound. The specific quantities and conditions may require optimization for different substrates.

Materials:

-

Racemic amine

-

This compound (DPTTA)

-

Methanol (or other suitable solvent)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Ether (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl) solution (optional, for salt formation of the resolved amine)

Procedure:

-

Salt Formation:

-

Dissolve the racemic amine in a suitable solvent (e.g., methanol) in an Erlenmeyer flask.

-

In a separate flask, dissolve an equimolar amount of this compound in the same solvent, gently heating if necessary to achieve complete dissolution.

-

Slowly add the DPTTA solution to the amine solution with constant stirring. An exothermic reaction may be observed.

-

Allow the mixture to cool to room temperature and then let it stand undisturbed for several hours to overnight to allow for the crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The purity of the isolated diastereomeric salt can be assessed by measuring its optical rotation and comparing it to the literature value, if available. Further recrystallization from a suitable solvent may be necessary to improve diastereomeric purity.

-

-

Regeneration of the Enantiomerically Enriched Amine:

-

Suspend the isolated diastereomeric salt in water.

-

Add a sufficient amount of a base (e.g., 1 M NaOH) to deprotonate the amine and dissolve the tartaric acid derivative as its sodium salt.

-

Extract the liberated free amine with an organic solvent such as ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Purity:

-

The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or by measuring its specific rotation and comparing it to the value for the pure enantiomer.

-

Workflow for Chiral Resolution```dot

Caption: Postulated mechanism of antimicrobial action for organic acids.

Potential in Materials Science: Coordination Polymers

The dicarboxylic acid functionality of this compound makes it a candidate ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The incorporation of a chiral ligand such as DPTTA could lead to the formation of chiral MOFs, which have potential applications in enantioselective separations, asymmetric catalysis, and chiral sensing. Lanthanide metals are of particular interest due to their unique luminescent and magnetic properties.

A general protocol for the solvothermal synthesis of a lanthanide-based coordination polymer is provided below. The specific conditions would need to be optimized for DPTTA.

General Protocol for Solvothermal Synthesis of a Lanthanide Coordination Polymer:

-

In a small glass vial, combine the lanthanide salt (e.g., La(NO₃)₃·6H₂O), this compound, and a suitable solvent (e.g., dimethylformamide, DMF).

-

The molar ratio of metal salt to ligand will need to be systematically varied to find the optimal conditions for crystal formation.

-

Seal the vial and place it in a programmable oven.

-

Heat the vial to a specific temperature (typically between 80-150 °C) for a period of 24-72 hours.

-

Allow the oven to cool slowly to room temperature.

-

Single crystals suitable for X-ray diffraction may be formed. These can be isolated, washed with fresh solvent, and dried.

Workflow for Coordination Polymer Synthesis

Caption: General workflow for the synthesis of a coordination polymer.

Conclusion and Future Directions

This compound is a versatile and indispensable tool in the field of stereochemistry, particularly for the resolution of racemic mixtures in the pharmaceutical industry. The initial investigation into its potential for novel applications in antimicrobial development and materials science is promising. Further research is warranted to synthesize and evaluate the antimicrobial efficacy of DPTTA derivatives and to explore the synthesis and properties of coordination polymers incorporating this chiral ligand. The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers embarking on such investigations.

References

Methodological & Application

Application Notes and Protocols for Chiral Resolution of Amines Using (+)-Di-p-toluoyl-D-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals, where often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect while the other may be inactive or even harmful. One of the most robust and widely employed methods for the separation of racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. (+)-Di-p-toluoyl-D-tartaric acid (DPTTA), a derivative of naturally occurring (+)-tartaric acid, is a highly effective and commercially available resolving agent for a broad range of amines.

The fundamental principle of this resolution technique lies in the reaction of a racemic amine (a 1:1 mixture of R and S enantiomers) with an enantiomerically pure chiral acid like (+)-DPTTA. This acid-base reaction forms a pair of diastereomeric salts: [(R)-amine·(+)-DPTTA] and [(S)-amine·(+)-DPTTA]. Since these diastereomers are not mirror images of each other, they possess different physicochemical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains in the mother liquor. The less soluble salt is then isolated by filtration. Subsequently, the resolved amine enantiomer can be recovered from the purified diastereomeric salt by treatment with a base, and the valuable chiral resolving agent can often be recovered for reuse.

Mechanism of Chiral Recognition

The efficacy of (+)-DPTTA as a resolving agent stems from its rigid structure and multiple sites for intermolecular interactions. The chiral recognition is primarily governed by a combination of:

-

Ionic Interactions: The acidic carboxyl groups of DPTTA protonate the basic amine, forming a salt.

-

Hydrogen Bonding: The carboxyl and ester carbonyl groups of DPTTA can act as hydrogen bond acceptors, while the protonated amine can act as a hydrogen bond donor.

-

Steric Interactions: The bulky p-toluoyl groups create a specific chiral environment that leads to different steric hindrances for the two enantiomers of the amine, resulting in one diastereomeric salt being more thermodynamically stable and thus less soluble.

Quantitative Data Summary

The following table summarizes quantitative data from various chiral resolution experiments using Di-p-toluoyl-tartaric acid (DTTA).

| Racemic Amine | Resolving Agent | Molar Ratio (Amine:Acid) | Solvent System | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) |

| Tramadol | (-)-Di-p-toluoyl-L-tartaric acid | 1:1 | Ethanol (B145695) | 47 | 97 (de) |

| Tramadol | (-)-Di-p-toluoyl-L-tartaric acid | 1:0.19 | Ethanol | 46.8 | 96.8 (de) |

| Amlodipine | This compound | 1:1 | Acetonitrile/Isopropanol (1:9 v/v) | Not Reported | >99 (ee)[1] |

| trans-2-benzylaminocyclohexanol | (-)-Di-p-toluoyl-L-tartaric acid / HCl | 1:0.6:0.4 (Amine:Acid:HCl) | Not Specified | 92 | 99.5 (de)[2][3] |

| 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | Derivatives of tartaric acid | Not Specified | Not Specified | High | >99 (ee)[4] |

Experimental Workflow

Caption: General workflow for the chiral resolution of amines using (+)-DPTTA.

Detailed Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution of a Primary Amine

This protocol provides a general framework for the chiral resolution of a primary amine. The choice of solvent and the molar ratio of the resolving agent may require optimization for specific amines.

Materials:

-

Racemic amine

-

This compound (DPTTA)

-

Anhydrous ethanol (or other suitable solvent such as methanol, isopropanol, acetonitrile)

-

Sodium hydroxide (B78521) solution (e.g., 2 M)

-

Organic solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware (Erlenmeyer flasks, reflux condenser, Buchner funnel, separatory funnel)

-

Heating mantle or water bath

-

Magnetic stirrer

Procedure:

-

Dissolution and Salt Formation:

-

In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a suitable volume of warm anhydrous ethanol.

-

In a separate flask, dissolve (+)-DPTTA (0.5-1.0 equivalent) in warm anhydrous ethanol. The exact stoichiometry should be optimized for the specific amine.

-

Slowly add the DPTTA solution to the stirred amine solution. The mixture may become cloudy as the diastereomeric salts begin to form.

-

Gently heat the mixture to reflux until a clear solution is obtained.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature without disturbance. The formation of crystals of the less soluble diastereomeric salt should be observed.

-

To maximize the yield of the crystals, the flask can be placed in a refrigerator or an ice bath (0-5 °C) for several hours or overnight.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

-

Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

-

-

Recovery of the Resolved Amine:

-

Suspend the dried diastereomeric salt in water.

-

Add a sufficient amount of a base (e.g., 2 M NaOH solution) to deprotonate the amine and dissolve the DPTTA. The pH of the solution should be basic (pH > 10).

-

Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) using a separatory funnel. Repeat the extraction 2-3 times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the resolved amine should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), or by measuring the specific rotation using a polarimeter.

-

Protocol 2: Resolution of (±)-Tramadol with (-)-Di-p-toluoyl-L-tartaric acid[5][6]

This protocol is an example of a specific application for the resolution of the pharmaceutical compound Tramadol.

Materials:

-

(±)-Tramadol free base

-

(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA)

-

Ethanol

-

Sodium hydroxide solution

-

Dichloromethane

Procedure:

-

Salt Formation and Crystallization:

-

Dissolve (±)-Tramadol free base (e.g., 10.0 g, 38.0 mmol) in ethanol (20 ml).

-

In a separate flask, dissolve L-DTTA (14.7 g, 38.0 mmol) in ethanol (120 ml) at 70 °C.

-

Add the Tramadol solution to the hot L-DTTA solution.

-

Cool the mixture to 65 °C, at which point a precipitate should form.

-

Gradually cool the mixture to 25 °C and allow it to age for approximately 15 hours.

-

Collect the white precipitate by filtration and wash with cold ethanol (10 ml).

-

This will yield the (-)-Tramadol·L-DTTA salt with a high diastereomeric excess (e.g., ~97% de).

-

-

Recovery of (-)-Tramadol:

-

Follow the general procedure for the recovery of the resolved amine as described in Protocol 1, using an appropriate amount of sodium hydroxide solution and a suitable extraction solvent like dichloromethane.

-

-

Isolation of (+)-Tramadol (from mother liquor):

-

The mother liquor from the initial filtration is enriched in the (+)-Tramadol·L-DTTA salt.

-

Evaporate the solvent from the mother liquor.

-

Liberate the enriched (+)-Tramadol free base using the basification and extraction procedure.

-

The enriched (+)-Tramadol can be further purified by forming a diastereomeric salt with the enantiomeric resolving agent, this compound (D-DTTA), following a similar crystallization procedure.

-

References

- 1. ijcrt.org [ijcrt.org]

- 2. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

- 3. researchgate.net [researchgate.net]

- 4. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

Application Notes and Protocols for Diastereomeric Salt Crystallization with (+)-Di-p-toluoyl-D-tartaric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diastereomeric salt crystallization is a classical and industrially significant method for the resolution of racemic mixtures, particularly for chiral amines and other basic compounds.[1][2][3][4][5] This technique relies on the reaction of a racemic base with an enantiomerically pure chiral acid, such as (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA), to form a mixture of diastereomeric salts.[3][6][7] These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably different solubilities in a given solvent system.[2][3][4][7] This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated. Subsequent liberation of the chiral resolving agent yields the desired enantiomerically enriched compound.[2] D-DTTA is a widely used resolving agent due to its commercial availability, high optical purity, and its ability to form stable, crystalline salts with a variety of bases.[1][7]

Core Principles of Diastereomeric Salt Crystallization

The success of a diastereomeric salt resolution is governed by several key factors:

-